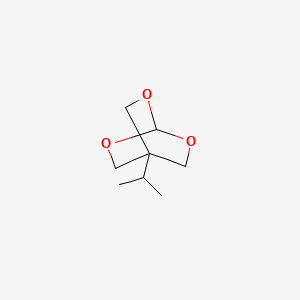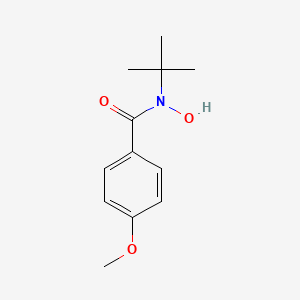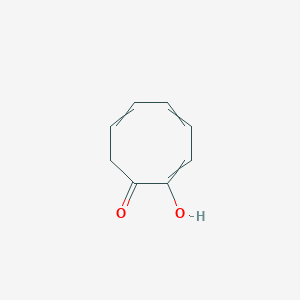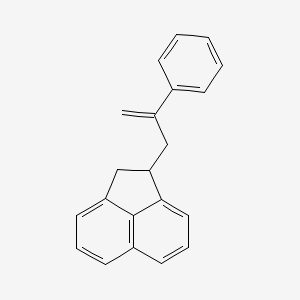
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a cyclopentylidene group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones or 1,4-diols.
Introduction of the Cyclopentylidene Group: This can be achieved through the reaction of the furan ring with cyclopentanone under acidic or basic conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted furans.
Scientific Research Applications
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism by which 5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
5-Cyclopentylidene-3-(phenylsulfanyl)furan-2(5H)-one: can be compared with other furan derivatives such as:
2-Furylmethyl Ketone: Similar in having a furan ring but differs in substituents.
3-Phenylsulfanyl Furan: Shares the phenylsulfanyl group but lacks the cyclopentylidene group.
Cyclopentyl Furan: Contains the cyclopentyl group but not the phenylsulfanyl group.
The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
59181-54-3 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-cyclopentylidene-3-phenylsulfanylfuran-2-one |
InChI |
InChI=1S/C15H14O2S/c16-15-14(18-12-8-2-1-3-9-12)10-13(17-15)11-6-4-5-7-11/h1-3,8-10H,4-7H2 |
InChI Key |
GQBKGRMHJALIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C=C(C(=O)O2)SC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


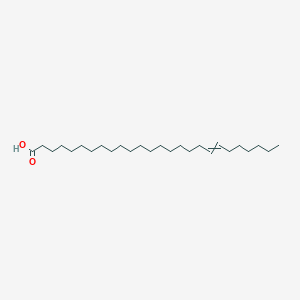
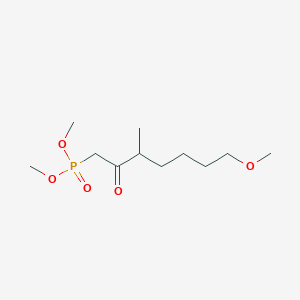


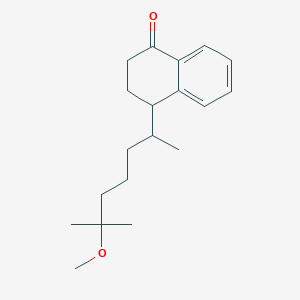
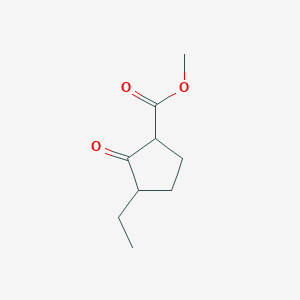
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
